REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:30][OH:31].[CH3:4][O:5][C:6](=[O:7])[CH:8]1[CH:9]([NH:14][S:15](=[O:16])(=[O:17])[c:18]2[cH:19][cH:20][c:21]([Cl:24])[cH:22][cH:23]2)[CH2:10][CH2:11][CH2:12][CH2:13]1.[Li+:3].[OH-:2].[OH2:1].[OH2:32]>>[O:5]=[C:6]([OH:7])[CH:8]1[CH:9]([NH:14][S:15](=[O:16])(=[O:17])[c:18]2[cH:19][cH:20][c:21]([Cl:24])[cH:22][cH:23]2)[CH2:10][CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)C1CCCCC1NS(=O)(=O)c1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCCCC1NS(=O)(=O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)C1CCCCC1NS(=O)(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |